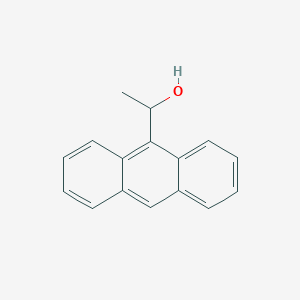

1-(9-Anthryl)ethanol

描述

Contextualization within Anthracene-Derived Chiral Compounds

1-(9-Anthryl)ethanol belongs to a class of molecules known as anthracene-derived chiral compounds. The anthracene (B1667546) moiety, a polycyclic aromatic hydrocarbon, provides a rigid and sterically demanding scaffold. When a chiral center is introduced, as in this compound, the resulting molecule possesses a well-defined three-dimensional structure that is crucial for molecular recognition and asymmetric transformations.

This class of compounds is diverse, extending beyond simple alcohols to include more complex structures. Researchers have developed anthracene-capped chiral dendrimers for potential use in light-harvesting materials and have constructed intricate chiral macrocycles using anthracene units and acetylene (B1199291) linkers. researchgate.netoup.com Furthermore, the rigid prochiral skeleton of the anthracene photodimer has been utilized to create novel chiral monophosphine ligands for asymmetric catalysis. acs.orgsioc-journal.cn The fundamental principle uniting these varied molecules is the use of the anthracene framework to create a specific and influential chiral environment.

Historical Development and Early Significance of Chiral Anthryl Alcohols

The development of chiral alcohols has been a cornerstone of progress in stereochemistry and pharmaceutical science, as these compounds are vital intermediates and products. ru.nlmdpi.com The ability to synthesize single-enantiomer compounds is critical, and biocatalytic methods, such as the reduction of prochiral ketones, represent a powerful approach to producing chiral alcohols. nih.gov

Within this context, chiral anthryl alcohols gained early prominence primarily through the development of a key derivative, 2,2,2-trifluoro-1-(9-anthryl)ethanol (B3022025), famously known as "Pirkle's alcohol." wikipedia.org Named after William H. Pirkle, whose research group synthesized it and demonstrated its utility, this compound became a benchmark chiral solvating agent (CSA). wikipedia.org Its significance lies in its ability to form transient, diastereomeric complexes with other chiral molecules, enabling the determination of their enantiomeric purity and absolute configuration using Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orgresearchgate.net The success of Pirkle's alcohol underscored the value of the anthryl group in designing effective tools for stereochemical analysis, paving the way for further investigation into the parent compound, this compound, and other derivatives.

Overview of Current Research Trajectories for this compound and its Derivatives

Current research on this compound and its derivatives is multifaceted, building upon its foundational role in chiral recognition and expanding into new areas of synthesis and materials science.

Chiral Recognition and Separation: The primary application remains in chiral recognition. The non-fluorinated this compound and, more extensively, its trifluorinated derivative are employed as CSAs in NMR spectroscopy to assess chiral purity. mdpi.com Theoretical studies have investigated the factors governing this recognition, highlighting the role of the anthryl ring in stabilizing charged intermediates, which is key to forming discernible diastereomeric complexes. mdpi.comresearchgate.net These compounds are also used to create chiral stationary phases for the chromatographic separation of enantiomers. mdpi.com

Asymmetric Synthesis: The compound is a subject of study in asymmetric synthesis. The enantioselective reduction of its precursor, 9-anthryl ketones, is a common method for its preparation. capes.gov.br Furthermore, chiral this compound derivatives are used as chiral auxiliaries to control the stereochemical outcome of reactions, such as in diastereoselective Diels-Alder additions. rsc.org The kinetic resolution of racemic this compound using asymmetric catalysts is another area of active investigation. bham.ac.uk

Photophysical and Material Applications: The inherent fluorescence of the anthracene core makes these compounds interesting for photophysical studies and material science. Research has explored the enantiospecific binding of 2,2,2-trifluoro-1-(9-anthryl)ethanol to DNA, where it acts as a fluorescent probe. rsc.org The anthracene group's aromatic character and photophysical properties also make it a candidate for incorporation into more complex systems like dendrimers and other fluorinated materials. researchgate.netcymitquimica.com

Theoretical and Mechanistic Studies: A significant trajectory involves computational and mechanistic studies to understand the compound's behavior. Research has focused on the nucleophilic character and stability of carbanions and alkoxides derived from this compound and its substituted derivatives. researchgate.netresearchgate.net These studies, often employing density functional theory (DFT), analyze how substituents on the anthracene ring influence acidity and reactivity, providing a rational basis for the design of new reagents and catalysts. mdpi.comresearchgate.net

Chemical Data for this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₄O |

| Molecular Weight | 222.28 g/mol nih.gov |

| CAS Number | 7512-20-1 nih.gov |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| XLogP3 | 4.2 nih.gov |

Spectroscopic Data for this compound

| Spectroscopy Type | Key Information | Source |

| ¹³C NMR | Spectrum available via John Wiley & Sons, Inc. | nih.gov |

| GC-MS | Top mass-to-charge ratio (m/z) peaks at 179, 203, and 204. | nih.gov |

| ATR-IR | Spectrum available from Sigma-Aldrich Co. LLC. | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-anthracen-9-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-11,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRADANNQOTZBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20322135 | |

| Record name | 1-(9-ANTHRYL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7512-20-1 | |

| Record name | 7512-20-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(9-ANTHRYL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereoselective Preparation of 1 9 Anthryl Ethanol

Enantioselective Synthesis Strategies for 1-(9-Anthryl)ethanol

The direct synthesis of enantiomerically enriched this compound is a primary goal to avoid the loss of material inherent in chiral resolution processes. To this end, both asymmetric chemical reduction and biocatalytic routes have been explored.

Asymmetric Reduction Approaches

The asymmetric reduction of the prochiral ketone, 9-acetylanthracene (B57403), represents a direct and atom-economical approach to furnishing enantiomerically enriched this compound. This transformation is typically achieved using chiral reducing agents or catalytic hydrogenation with chiral catalysts. Research in this area has demonstrated that high enantiomeric excesses (ee) are attainable, establishing this as a viable method for producing the chiral alcohol. The success of these reductions is often dependent on the choice of catalyst, solvent, and reaction conditions.

A notable strategy involves the catalytic enantioselective reduction of prochiral 9-anthryl ketones, which has been shown to yield the corresponding chiral alcohols with high enantiomeric excess. These methodologies are crucial for accessing specific enantiomers of this compound and its derivatives, which can then be used in subsequent synthetic steps, such as the formation of chiral oxiranes.

Biocatalytic Synthesis Routes

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. While direct biocatalytic reduction of 9-acetylanthracene to this compound is a plausible route, a well-documented enzymatic method focuses on the resolution of a racemic derivative. Specifically, the enzymatic kinetic resolution of racemic 2,2,2-trifluoro-1-(9-anthryl)ethanol (B3022025) has been successfully demonstrated.

This method utilizes porcine pancreatic lipase (B570770) (PPL) to selectively catalyze the alcoholysis of the butyrate (B1204436) ester of racemic 2,2,2-trifluoro-1-(9-anthryl)ethanol. The enzyme preferentially acts on one enantiomer, allowing for the separation of the unreacted enantiomer from the product. A significant rate enhancement was observed when the enzyme was dispersed on aluminum oxide. This process facilitates the preparation of both enantiomers of the fluorinated alcohol in high optical purity.

Racemic Synthesis and Subsequent Chiral Resolution of this compound

The preparation of racemic this compound is a straightforward process, typically involving the reduction of 9-acetylanthracene with an achiral reducing agent such as sodium borohydride. The resulting racemic mixture can then be separated into its constituent enantiomers through chiral resolution techniques.

One of the most effective methods for the resolution of this compound derivatives is chiral chromatography. For instance, the enantiomers of 2,2,2-trifluoro-1-(9-anthryl)ethanol have been successfully separated using chiral stationary phases (CSPs). The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers.

Furthermore, enzymatic resolution, as described in the biocatalysis section, serves as a powerful method for resolving racemic mixtures of this compound derivatives. The enzymatic alcoholysis of the butyrate ester of racemic 2,2,2-trifluoro-1-(9-anthryl)ethanol allows for the isolation of the (R)-alcohol and the (S)-butyrate ester, which can then be hydrolyzed to the (S)-alcohol. This chemoenzymatic approach is scalable and provides access to both enantiomers with high enantiomeric excess.

| Resolution Method | Compound | Chiral Selector/Enzyme | Outcome |

| Chiral Chromatography | 2,2,2-Trifluoro-1-(9-anthryl)ethanol | Chiral Stationary Phases | Separation of enantiomers |

| Enzymatic Resolution | Racemic 2,2,2-trifluoro-1-(9-anthryl)ethanol butyrate | Porcine Pancreatic Lipase (PPL) | Preparation of both enantiomers in high optical purity |

Targeted Derivatization of this compound for Enhanced Chirality or Functionality

The functionalization of this compound, particularly through the introduction of fluorine atoms, has been a key strategy to enhance its properties as a chiral solvating agent. This derivatization has led to the development of highly effective reagents for the determination of enantiomeric purity.

Synthesis of 2,2,2-Trifluoro-1-(9-anthryl)ethanol and Related Fluorinated Derivatives

The synthesis of 2,2,2-trifluoro-1-(9-anthryl)ethanol is of significant interest due to its widespread use as a chiral solvating agent in NMR spectroscopy. This compound is typically prepared by the reaction of 9-anthraldehyde (B167246) with a trifluoromethylating agent or by the reduction of 9-(trifluoroacetyl)anthracene. The presence of the trifluoromethyl group enhances the acidity of the hydroxyl proton and provides a sensitive 19F NMR probe, which is advantageous for chiral recognition studies. The enantiomers of 2,2,2-trifluoro-1-(9-anthryl)ethanol are invaluable for determining the enantiomeric excess and absolute configuration of a wide range of chiral molecules.

Incorporation into Chiral Ligands and Scaffolds

While not typically incorporated as a structural backbone in chiral ligands, the derivative 2,2,2-trifluoro-1-(9-anthryl)ethanol plays a crucial role in the development of new chiral ligands and scaffolds. It is widely employed as a chiral solvating agent (CSA) for the determination of enantiomeric excess (% ee) of newly synthesized chiral molecules, including ligands, by NMR spectroscopy.

The addition of an enantiomerically pure form of 2,2,2-trifluoro-1-(9-anthryl)ethanol to a solution of a racemic or enantiomerically enriched chiral ligand can lead to the formation of diastereomeric complexes. These complexes exhibit distinct chemical shifts in their NMR spectra, allowing for the quantification of each enantiomer present. This analytical application is vital for optimizing asymmetric syntheses and for the characterization of novel chiral ligands. For example, it has been used to determine the enantiomeric purity of sparteine-like chiral diamines and chiral ligands based on thiophene (B33073) derivatives. koreascience.kr

| Application | Derivative | Technique | Purpose |

| Chiral Recognition | (R)- or (S)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | NMR Spectroscopy | Determination of enantiomeric excess of chiral ligands |

Theoretical and Computational Investigations of 1 9 Anthryl Ethanol and Its Intermediates

Electronic Structure and Reactivity Profiling

Computational analyses, particularly those employing density functional theory (DFT), have been used to profile the reactivity of intermediates derived from 1-(9-anthryl)ethanol. mdpi.comresearchgate.net These studies focus on the stability and nucleophilic character of the carbanionic and alkoxide species formed upon deprotonation. mdpi.comnih.gov

The carbanion of this compound is formed by the removal of the methine proton (the hydrogen on the carbon bearing the hydroxyl group). mdpi.com Computational studies reveal that the stability of this carbanion is significantly influenced by the attached 9-anthryl group. mdpi.comresearchgate.net The central ring of the anthracene (B1667546) moiety effectively stabilizes the negative charge of the carbanion through electron-acceptor delocalization. mdpi.comnih.gov This resonance effect delocalizes the negative charge, primarily across the C-11 (methine) and C-10 carbon atoms of the anthracene ring. mdpi.com

This charge delocalization confers an ambident nucleophilic character to the carbanion. mdpi.comresearchgate.net Analysis using the Fukui function, a descriptor of local reactivity, indicates that the C-11 and C-10 carbons are the sites most susceptible to electrophilic attack, making them soft nucleophilic centers. mdpi.com This theoretical finding is consistent with experimental observations for related 9-anthrylmethyl carbanions, where electrophilic attack yields a mixture of products resulting from reaction at both carbon sites. mdpi.com The stability of the carbanion, and thus the CH acidity, is greatly enhanced by the presence of the large aromatic ring. acs.org

In contrast to the carbanion, the alkoxide formed by deprotonating the hydroxyl (OH) group exhibits different electronic characteristics. mdpi.com For the alkoxide, the negative charge is largely localized on the highly electronegative oxygen atom. mdpi.comresearchgate.net There are no significant resonance effects that delocalize this charge into the anthracene ring system. mdpi.com

This charge localization means the 9-anthryl group is less effective at stabilizing the alkoxide compared to the carbanion. mdpi.com Molecular electrostatic potential (MEP) calculations support this, showing a high concentration of negative charge (blue area) on the oxygen atom. mdpi.comresearchgate.net Consequently, the alkoxide acts as a hard nucleophile, with protons (hard electrophiles) preferentially attacking the oxygen atom. mdpi.com The relative stability of the carbanion versus the alkoxide is a key feature of this system and is heavily dependent on substituents attached to the aromatic ring. mdpi.com

Analysis of Nucleophilic Character and Stability of Carbanionic Intermediates Derived from this compound

Quantitative Acidity Studies

Gas-phase acidity calculations provide a pure measure of a molecule's intrinsic acidity by eliminating solvation effects. researchgate.netacs.org These studies are crucial for understanding how structural modifications influence the ease of proton removal from both the methine (CH) and hydroxyl (OH) positions.

The absolute gas-phase acidities, expressed as the Gibbs free energy of deprotonation (ΔacidG°), have been calculated for this compound (2a) and its derivatives with various substituents at the C-10 position. mdpi.com A comparison with 2,2,2-trifluoro-1-(9-anthryl)ethanol (B3022025) (1a) reveals the distinct roles of the trifluoromethyl group and the 9-anthryl ring. mdpi.com The 9-anthryl group has a more pronounced effect on increasing the CH acidity over the OH acidity (by 17.0 kcal mol⁻¹), whereas the trifluoromethyl group enhances OH acidity more than CH acidity (by 6.0 kcal mol⁻¹). mdpi.com

The relative stability of the carbanion versus the alkoxide can be quantified by δΔacidG° = ΔacidG°(OH) − ΔacidG°(CH). A positive value indicates the carbanion is more stable than the alkoxide. mdpi.com

| Compound | Substituent (X) | ΔacidG°(OH) (kcal mol⁻¹) | ΔacidG°(CH) (kcal mol⁻¹) | δΔacidG° (kcal mol⁻¹) |

|---|---|---|---|---|

| 2b | NH₂ | 355.7 | 361.0 | -5.3 |

| 2c | OCH₃ | 353.4 | 357.2 | -3.8 |

| 2d | CH₃ | 352.4 | 355.2 | -2.8 |

| 2e | Cl | 344.9 | 341.1 | 3.8 |

| 2f | CN | 339.4 | 327.0 | 12.4 |

| 2g | SO₂CF₃ | 337.5 | 311.4 | 26.1 |

Substituents attached to the C-10 position of the anthryl ring have a profound impact on both OH and CH acidity. mdpi.com The electronic nature of the substituent dictates the stability of the resulting conjugate base. mdpi.com

Electron-releasing groups, such as amino (NH₂) and methoxy (B1213986) (OCH₃), decrease the acidity (i.e., increase the ΔacidG° values) for both sites. mdpi.com For these derivatives (2b-2d), the carbanions are less stable than their corresponding alkoxides, as indicated by negative δΔacidG° values. mdpi.com This is because these substituents are not effective at delocalizing the negative charge into the aromatic system. mdpi.com

Conversely, electron-withdrawing substituents, such as cyano (CN) and trifluoromethanesulfonyl (SO₂CF₃), significantly increase acidity by stabilizing the anionic charge. mdpi.com This effect is much more dramatic for the CH acidity due to the efficient delocalization of the carbanionic charge through the π-system. mdpi.com For derivatives 2e-2g, the CH acidity becomes higher than the OH acidity, resulting in carbanions that are more stable than the corresponding alkoxides by 3.8 to 26.1 kcal mol⁻¹, respectively. mdpi.com The stability of the carbanions directly increases as the electron-accepting capacity of the substituent increases. mdpi.com

Absolute Gas-Phase Acidity Determinations for this compound Analogs

Quantum Chemical Calculations and Methodological Frameworks

The theoretical insights into this compound and its derivatives were primarily obtained through quantum chemical calculations. mdpi.comresearchgate.net The ground state structures and energies of the alcohols and their corresponding anions were calculated using Density Functional Theory (DFT), specifically at the B3LYP/6-31+G(d,p) level of theory, often implemented in software packages like GAUSSIAN03. mdpi.comresearchgate.net

To analyze the results and understand the underlying chemical principles, several conceptual frameworks from DFT were employed:

Fukui Function (f⁻(r)) : This descriptor was used to identify the most reactive sites for electrophilic attack on the anions. For the carbanions, the Fukui function values were highest at the C-11 and C-10 carbon atoms, confirming their ambident soft nucleophilic character. mdpi.com

Local Hard and Soft Acids and Bases (HSAB) Principle : This principle helps to interpret the reactivity. The delocalized charge of the carbanion makes it a "soft" nucleophile, while the localized charge on the alkoxide's oxygen atom makes it a "hard" nucleophile. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) : The MEP provides a visual representation of charge distribution. It clearly shows the high negative charge density localized on the oxygen atom of the alkoxide, which is the preferred site for hard electrophiles like protons. mdpi.com

These computational methods and analytical tools provide a robust framework for investigating gas-phase acidity and reactivity, offering explanations for the stability and electronic properties of the intermediates of this compound. mdpi.comnih.gov

Application of Density Functional Theory (DFT) (e.g., B3LYP/6-31+G(d,p) level of theory)

Density Functional Theory (DFT) has been a primary method for investigating this compound and its derivatives. mdpi.com Specifically, the B3LYP functional combined with the 6-31+G(d,p) basis set has been successfully applied to study the nucleophilic character and stability of the carbanions and alkoxides derived from this alcohol. mdpi.comresearchgate.net This level of theory is employed to calculate the ground state structures and energies of the parent alcohol and its substituted forms. mdpi.com

Researchers have utilized this computational approach to determine thermodynamic properties such as absolute gas-phase acidities (ΔacidG°), which are crucial for understanding the intrinsic molecular properties without interference from solvation effects. mdpi.com Studies comparing this compound with its trifluorinated analogue, 2,2,2-trifluoro-1-(9-anthryl)ethanol, have shown that the 9-anthryl group has a more significant influence on the acidity of the methine (CH) proton than the hydroxyl (OH) proton. mdpi.comresearchgate.net The 9-anthryl group increases the CH acidity by approximately 17.0 kcal/mol more than it does the OH acidity. researchgate.net These DFT calculations are fundamental to analyzing the electronic structure and reactivity of these compounds. mdpi.com

| Computational Task | Objective | Key Finding | Reference |

|---|---|---|---|

| Geometry Optimization | To find the lowest energy structure of the molecule. | Provides the basis for all subsequent property calculations. | mdpi.com |

| Energy Calculation | To determine the total electronic energy of the molecule. | Used to calculate thermodynamic stabilities and reaction energies. | mdpi.comresearchgate.net |

| Gas-Phase Acidity (ΔacidG°) Calculation | To quantify the intrinsic acidity of CH and OH protons. | The 9-anthryl group substantially increases CH acidity relative to OH acidity. researchgate.net | mdpi.com |

| Frequency Calculation | To confirm that optimized structures are true energy minima. | Ensures the reliability of the computational model by checking for imaginary frequencies. | mdpi.com |

Utilization of Computational Software Packages (e.g., GAUSSIAN03)

The theoretical investigations into this compound heavily rely on specialized computational software. The GAUSSIAN03 software package is a prominent example cited in the literature for performing the complex DFT calculations required for this research. mdpi.comacs.org This software enables the implementation of the B3LYP/6-31+G(d,p) level of theory to compute the ground state structures, energies, and thermodynamic parameters of the studied alcohols and their corresponding anions. mdpi.comresearchgate.net

Calculations performed using GAUSSIAN03 are essential for deriving properties like gas-phase acidities and for generating the wavefunctions needed for further analysis, such as molecular orbital analysis and the mapping of molecular electrostatic potentials. mdpi.comacs.org The software facilitates the systematic study of substituent effects on the properties of the this compound scaffold. mdpi.com

Molecular Orbital Analysis and Electronic Descriptors

To gain deeper insight into the chemical behavior of this compound and its intermediates, various electronic descriptors and analysis methods derived from the computational results are used.

Fukui Function Analysis for Electrophilic and Nucleophilic Attacks

The Fukui function is a DFT-based descriptor that helps identify the most reactive sites within a molecule for electrophilic and nucleophilic attacks. mdpi.commdpi.com For the anions derived from this compound, the Fukui function for electrophilic attack (f⁻(r)) is used to visualize how the anionic charge is distributed. mdpi.com Analysis shows that in the carbanion, the negative charge is significantly delocalized into the central ring of the 9-anthryl group. mdpi.comresearchgate.net This delocalization makes the central ring, particularly carbons C-10 and C-11, more reactive towards electrophiles compared to the edge rings. mdpi.com This finding supports the ambident nucleophilic character of the carbanion, where an electrophilic attack can occur at either the C-11 or C-10 positions. mdpi.comresearchgate.net In contrast, the Fukui function for the alkoxide shows the charge is localized on the oxygen atom. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. researchgate.netuni-muenchen.decomputabio.com The MEP is mapped onto an isosurface of the total electron density to reveal regions of positive and negative potential. mdpi.com For the alkoxide and carbanion of this compound, MEP maps show a distinct and uneven distribution of electrons. mdpi.com In the carbanion, the negative charge (red regions) is delocalized over the C-10 and C-11 atoms of the anthracene moiety, confirming the findings from the Fukui analysis. mdpi.comresearchgate.net The MEP map for the alkoxide, conversely, shows the negative potential concentrated around the oxygen atom. mdpi.com The central ring of the 9-anthryl group generally exhibits a more positive potential than the outer rings. mdpi.com

Investigation of Resonance Effects on Ionization Processes

Computational studies have been crucial in elucidating the role of resonance in the ionization of this compound. mdpi.com The ionization of the C-H bond to form a carbanion is heavily influenced by resonance stabilization, which is largely absent in the ionization of the O-H bond to form an alkoxide. mdpi.comresearchgate.net When the carbanion is formed, the negative charge is effectively delocalized across the anthracene ring system through resonance. mdpi.com This delocalization, particularly onto the C-10 and C-11 atoms, significantly stabilizes the carbanion intermediate. mdpi.comresearchgate.net This stabilization explains why the 9-anthryl group has a much greater acid-strengthening effect on the C-H bond compared to the O-H bond. researchgate.net The resonance stabilization is also responsible for the carbanion's ambident nucleophilic character, as it creates multiple reactive sites for electrophiles. mdpi.comresearchgate.net

| Property | Alkoxide (O⁻) | Carbanion (C⁻) | Reference |

|---|---|---|---|

| Charge Localization | Charge is localized on the oxygen atom. | Charge is delocalized onto the central ring of the anthryl group (C-10, C-11). | mdpi.comresearchgate.net |

| Resonance Stabilization | Absent. | Present and significant, stabilizing the negative charge. | mdpi.comresearchgate.net |

| Nucleophilic Character | Simple nucleophile at the oxygen atom. | Ambident nucleophile with reactive sites at C-10 and C-11. | mdpi.comresearchgate.net |

| Fukui Function (f⁻) | Indicates reactivity at the oxygen atom. | Shows high reactivity at the central anthryl ring. | mdpi.com |

Computational Design of Chiral Selectors Based on this compound Scaffold

The this compound scaffold, particularly its trifluorinated derivative 2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE), is well-known for its application as a chiral solvating agent and as a component in chiral stationary phases (CSPs) for chromatography. researchgate.netfrontiersin.org Computational methods play a vital role in understanding the mechanisms of chiral recognition and in the rational design of new, more effective chiral selectors based on this framework.

Computational studies, including molecular docking and DFT, can model the interactions between the enantiomers of an analyte and a chiral selector. These models help to elucidate the specific non-covalent interactions—such as hydrogen bonding, π-π stacking, and steric repulsion—that are responsible for enantioselective recognition. For instance, understanding the interactions between the enantiomers of TFAE and a silica-bonded quinidine (B1679956) carbamate (B1207046) chiral stationary phase required modeling adsorption isotherms, which indicated the presence of specific enantioselective interaction sites. nih.gov

The design of novel chiral selectors can be guided by these computational insights. By modifying the this compound scaffold, for example by introducing different substituent groups, and then computationally evaluating their potential for chiral discrimination, researchers can prioritize synthetic targets. This approach was demonstrated in the development of Pirkle-type chiral selectors grafted onto a mesoporous silica (B1680970) (MCM-41) support, which were then used in mixed matrix membranes for chiral separations of analytes like TFAE. researchgate.net Computational modeling helps predict how structural changes to the selector will affect the binding energies and geometries of the diastereomeric complexes formed with analyte enantiomers, thereby guiding the design of materials with enhanced enantioselectivity. frontiersin.orgresearchgate.net

Chiral Recognition Mechanisms and Enantiodiscrimination Studies Involving 1 9 Anthryl Ethanol

Fundamental Principles of Chiral Recognition by Anthryl-Based Systems

The chiral recognition of 1-(9-anthryl)ethanol is fundamentally based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral stationary phase (CSP) or a chiral solvating agent (CSA). The principle behind this recognition is the "three-point interaction model," which posits that for effective chiral discrimination, at least three simultaneous interactions are necessary between the chiral selector and one of the enantiomers. researchgate.net These interactions can include hydrogen bonds, π-π stacking, dipole-dipole interactions, and steric hindrance. vt.edu

The anthryl group of this compound plays a crucial role in this process. Its large, planar, and electron-rich aromatic system provides a significant site for π-π interactions with complementary aromatic or electron-deficient groups on the chiral selector. vt.edu The hydroxyl (-OH) group and the methine (C-H) group at the stereogenic center are also key participants, capable of forming hydrogen bonds and dipole-dipole interactions. mdpi.com The synergistic effect of these interaction points leads to a difference in the binding energy between the two enantiomers and the chiral selector, resulting in their separation or spectral differentiation.

For instance, in NMR spectroscopy, a chiral solvating agent like (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE), also known as Pirkle's alcohol, is often used. mdpi.com The acidic hydroxyl proton of TFAE can form a hydrogen bond with a basic site on the analyte, while the anthryl ring engages in π-π stacking. mdpi.com This creates a transient diastereomeric complex, leading to different chemical shifts for the corresponding protons in the two enantiomers. mdpi.com

Stereoselective Interaction Models in Chiral Chromatography

In chiral chromatography, the separation of this compound enantiomers is achieved by their differential interactions with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. mdpi.comnih.govnih.gov The chiral recognition mechanism on these CSPs is believed to involve the inclusion of the analyte into chiral grooves or cavities on the polysaccharide structure. vt.edu

The phenylcarbamate derivatives of cellulose and amylose, for example, have been shown to be excellent selectors for a wide range of racemates, including anthryl-based compounds. mdpi.comresearchgate.net The interaction model suggests that the analyte's aromatic ring (the anthryl group) can insert into a chiral cavity of the CSP, while other groups, like the hydroxyl and methyl groups, interact with the carbamate (B1207046) moieties of the CSP through hydrogen bonding and dipole-dipole interactions. The specific conformation of the polysaccharide backbone, often helical, creates a well-defined chiral environment that allows for stereoselective binding. vt.edu

Pirkle-type CSPs, such as those with a (R)-N-(3,5-dinitrobenzoyl)phenylglycine selector, also demonstrate effective enantioseparation of this compound and its derivatives. vt.edu The chiral recognition mechanism here is primarily driven by π-π interactions between the electron-deficient dinitrobenzoyl group of the CSP and the electron-rich anthryl group of the analyte. vt.edu Additional hydrogen bonding between the analyte's hydroxyl group and the CSP's amide and carbonyl groups further stabilizes the diastereomeric complex. vt.edu

Influence of Molecular Structure on Enantioselective Discrimination

The molecular structure of both the analyte and the chiral selector profoundly influences the degree of enantioselective discrimination. For this compound, modifications to its structure can significantly alter its interaction with a CSP. For example, the introduction of a trifluoromethyl group to create 2,2,2-trifluoro-1-(9-anthryl)ethanol (B3022025) (TFAE) enhances the acidity of the hydroxyl proton, leading to stronger hydrogen bonding interactions. This often results in improved chiral recognition.

Studies have shown that the position of substitution on the aromatic ring of the analyte is critical. For instance, 1-(2-anthryl)ethanol exhibits different retention behavior and enantioselectivity compared to this compound on the same polysaccharide-based CSP, suggesting that the spatial arrangement of the interacting groups is a key determinant of chiral recognition. mdpi.com

The structure of the chiral selector is equally important. For polysaccharide-based CSPs, the type of polysaccharide (cellulose or amylose), the nature of the derivatizing agent (e.g., different phenylcarbamates), and the way the selector is immobilized on the silica (B1680970) support all impact the enantioseparation performance. fagg-afmps.be For example, Chiralpak IC, an immobilized cellulose tris(3,5-dichlorophenylcarbamate) CSP, has shown high success rates in separating a variety of enantiomers. fagg-afmps.be

Thermodynamic Parameters Governing Chiral Resolution (ΔΔG°, ΔΔH°, ΔΔS°)

The chiral resolution of this compound enantiomers is governed by thermodynamic principles. The difference in the Gibbs free energy of adsorption (ΔΔG°) between the two enantiomers on the CSP is a direct measure of the enantioselectivity. A larger ΔΔG° value corresponds to a better separation. This term is related to the separation factor (α) by the van't Hoff equation: ΔΔG° = -RTln(α), where R is the gas constant and T is the absolute temperature.

The Gibbs free energy change is composed of enthalpic (ΔΔH°) and entropic (ΔΔS°) contributions: ΔΔG° = ΔΔH° - TΔΔS°. The enthalpic term reflects the difference in the strength of the intermolecular interactions between each enantiomer and the CSP, while the entropic term relates to the changes in the degrees of freedom of the system upon complexation.

By studying the effect of temperature on the retention and separation factors, these thermodynamic parameters can be determined. A plot of ln(α) versus 1/T (van't Hoff plot) yields a straight line with a slope of -ΔΔH°/R and an intercept of ΔΔS°/R. mdpi.com This analysis provides valuable insights into the driving forces of chiral recognition.

For some separations, the process is enthalpy-driven (ΔΔH° is the dominant term), indicating that stronger binding of one enantiomer to the CSP is the primary reason for separation. In other cases, the separation can be entropy-driven (TΔΔS° is dominant), suggesting that differences in the conformational freedom of the diastereomeric complexes are more significant. vt.edu

Below is a table summarizing the thermodynamic parameters for the enantioseparation of 2,2,2-trifluoro-1-(9-anthryl)ethanol on a novel (R)-6-Acrylic-BINOL CSP. mdpi.com

| Enantiomer | ΔH° (kJ/mol) | ΔS°/R + ln φ |

| Enantiomer 1 | -16.4 | 1.80 |

| Enantiomer 2 | -17.0 | 1.83 |

ΔΔH° = -0.6 kJ/mol ΔΔS° = 0.03 J/mol·K

Data adapted from a study on a novel (R)-6-Acrylic-BINOL CSP. mdpi.com The mobile phase was hexane-ethanol-trifluoroacetic acid (99:1:0.1, v/v/v). mdpi.com

This data indicates that the enantioseparation in this specific case is primarily driven by a small enthalpic difference, with a minor contribution from entropy.

Advanced Analytical Methodologies Employing 1 9 Anthryl Ethanol and Its Chiral Derivatives

Chromatographic Applications for Enantiomeric Separations

High-performance liquid chromatography (HPLC) stands out as a primary technique for the resolution of chiral compounds. scielo.br The development of specialized chiral stationary phases (CSPs) has been instrumental in achieving efficient enantioseparations.

The efficacy of enantiomeric separation by HPLC is fundamentally dependent on the chiral recognition capabilities of the stationary phase. Polysaccharide-based CSPs have proven to be particularly versatile and effective for a wide range of chiral compounds, including arylalkylcarbinols like 1-(9-anthryl)ethanol. scielo.brmdpi.com

Polysaccharide derivatives, such as those from cellulose (B213188) and amylose, form the basis of highly effective CSPs. scielo.brmdpi.com These polymers, when coated or immobilized on a silica (B1680970) support, create a chiral environment that interacts differently with the enantiomers of an analyte. The grooves and cavities within the polysaccharide structure facilitate a chiral recognition mechanism, which is often a combination of hydrogen bonding, π-π interactions, and steric hindrance. scielo.br

For instance, chitosan (B1678972) tris-phenylcarbamate, a derivative of the marine polysaccharide chitosan, has demonstrated the ability to resolve the enantiomers of 1-(9-anthryl)-2,2,2-trifluoroethanol with a separation factor (α) of 2.25. mdpi.com Similarly, CSPs derived from cellulose and xylan (B1165943) have been shown to resolve racemic 1-(9-anthryl)-2,2,2-trifluoroethanol. acs.orgacs.org The choice of the polysaccharide and its substituents is crucial for the chiral discrimination ability of the resulting CSP. mdpi.com

A study by Huang et al. developed a method for coating cellulose tris(3,5-dimethylphenyl carbamate) onto silica microspheres, achieving a high loading of the chiral selector. This CSP demonstrated good performance, with a separation factor of 2.41 for 2,2,2-trifluoro-1-(9-anthryl) ethanol. researchgate.netmdpi.com

Table 1: Performance of Various Polysaccharide-Derived CSPs for the Resolution of this compound Analogs

| Chiral Stationary Phase | Analyte | Separation Factor (α) | Reference |

| Chitosan tris-phenylcarbamate | 1-(9-anthryl)-2,2,2-trifluoroethanol | 2.25 | mdpi.com |

| Cellulose tris(3,5-dimethylphenyl carbamate) on silica microspheres | 2,2,2-trifluoro-1-(9-anthryl) ethanol | 2.41 | researchgate.netmdpi.com |

The method of attaching the chiral selector to the silica support significantly impacts the CSP's stability and performance. Immobilization, which involves covalently bonding the polysaccharide derivative to the silica, offers advantages over simple coating, such as increased solvent compatibility and durability. researchgate.netmdpi.com

Various immobilization techniques have been explored to enhance the performance of polysaccharide-based CSPs. Thermal immobilization of cellulose dodecanoate (B1226587) on silica particles is one such method that avoids chemical reagents, offering a more environmentally friendly and cost-effective approach. researchgate.netmdpi.com Another advanced technique is "click chemistry," which has been used for the covalent immobilization of cellulose derivatives, leading to baseline separations in shorter analysis times. researchgate.net

The structure of the chiral selector itself can be optimized. For example, introducing different carbamate (B1207046) substituents on a cellulose backbone can improve resolution, suggesting that the electronic properties and positioning of these groups are key to chiral recognition. mdpi.com The goal is to create a CSP with high enantioselectivity, allowing for baseline separation of the target enantiomers. researchgate.net

Once a suitable CSP is developed, the focus shifts to the HPLC method itself, optimizing conditions for both analytical and preparative-scale separations.

The development of an HPLC method for the enantioseparation of this compound involves a systematic approach to selecting the column and mobile phase. bgb-analytik.comphenomenex.com For analytical purposes, the goal is to achieve baseline resolution with high efficiency and short analysis times. For preparative scale, the objective is to purify larger quantities of a single enantiomer, which requires consideration of column loading and throughput. bgb-analytik.comphenomenex.comup.pt

The process often begins with screening a variety of chiral columns with different selectors to find the most promising candidate. bgb-analytik.comhplc.eu Once a suitable column is identified, the mobile phase composition and other chromatographic parameters are fine-tuned. The ability to scale up a method from analytical to preparative HPLC is a significant advantage, and many modern CSPs are available in a range of particle sizes to facilitate this. bgb-analytik.comhplc.eu

The composition of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, has a profound effect on retention and enantioselectivity. researchgate.netmdpi.com The type and concentration of the alcohol modifier can significantly alter the interactions between the analyte and the CSP. mdpi.com Generally, increasing the concentration of the polar modifier reduces retention times but may also decrease the separation factor. mathnet.ru

The flow rate of the mobile phase is another critical parameter. While a higher flow rate can shorten the analysis time, it may lead to a decrease in column efficiency and, consequently, resolution. mathnet.ruactamedicamarisiensis.ro In some cases, a lower flow rate can improve resolution, which may be attributed to the kinetics of the chiral recognition process. mathnet.ru The optimal flow rate represents a balance between analysis time and separation quality. Temperature can also influence the separation, affecting the thermodynamics of the interactions between the enantiomers and the CSP. mathnet.ruactamedicamarisiensis.ro

Table 2: Investigated Parameters in HPLC Method Development for Chiral Separations

| Parameter | Effect on Separation | Considerations |

| Mobile Phase Composition | Influences retention time and enantioselectivity. The type and proportion of the alcohol modifier are critical. mdpi.com | A balance must be struck between achieving good resolution and reasonable analysis times. mathnet.ru |

| Flow Rate | Affects column efficiency and resolution. Lower flow rates can sometimes improve separation. mathnet.ru | Optimization is needed to balance speed and separation quality. actamedicamarisiensis.ro |

| Column Temperature | Can impact the thermodynamics of chiral recognition and thus affect selectivity. mathnet.ruactamedicamarisiensis.ro | Should be controlled for reproducible results. |

High-Performance Liquid Chromatography (HPLC) of this compound Enantiomers

Temperature Effects on Enantioseparation Efficiency and Resolution

Temperature is a critical parameter in the chromatographic separation of enantiomers, directly influencing retention, selectivity, and resolution. The effect of temperature on the enantioseparation of 2,2,2-trifluoro-1-(9-anthryl)ethanol (B3022025) has been a subject of study to understand the thermodynamic basis of chiral recognition.

In high-performance liquid chromatography (HPLC), the separation of enantiomers is governed by the differential interactions between the enantiomers and the chiral stationary phase (CSP). These interactions are associated with changes in enthalpy (ΔH) and entropy (ΔS). Van't Hoff plots, which graph the natural logarithm of the separation factor (ln α) against the inverse of the absolute temperature (1/T), are instrumental in elucidating these thermodynamic parameters.

A study investigating the enantioseparation of various solutes, including 2,2,2-trifluoro-1-(9-anthryl)ethanol, on a novel CSP derived from (R)-1,1'-binaphthol revealed that the adsorption of the solute onto the stationary phase is an exothermic process, as indicated by negative ΔH values. mdpi.com This implies that lower temperatures favor stronger interactions and, consequently, better separation. As the temperature increases, the retention times and resolution of the enantiomers tend to decrease. rsc.org

For 2,2,2-trifluoro-1-(9-anthryl)ethanol, the thermodynamic data obtained from Van't Hoff plots provide insight into the driving forces of its enantioseparation. The change in enthalpy (ΔΔH) and entropy (ΔΔS) between the two enantiomers determines the temperature dependence of the separation. A non-linear relationship in the Van't Hoff plot can indicate a change in the chiral recognition mechanism with temperature.

The isoelution temperature (T_iso) is another important concept, representing the temperature at which the separation factor (α) equals one, meaning no separation occurs. For some compounds, as the temperature surpasses T_iso, the enantioseparation is lost. mdpi.com For instance, in one experiment, 6-methoxyflavanone (B191839) showed little enantioseparation above 25°C, with a calculated T_iso of 29.5°C. mdpi.com

The adsorption isotherms of the enantiomers of 2,2,2-trifluoro-1-(9-anthryl)ethanol on a silica-bonded chiral quinidine-carbamate stationary phase were studied, and the data were modeled with a bi-Langmuir isotherm. This model suggests the presence of two types of adsorption sites: nonselective and enantioselective. nih.gov The influence of temperature on the adsorption constants and saturation capacities of these sites provides a detailed thermodynamic characterization of the chiral recognition process. nih.gov

Table 1: Thermodynamic Parameters for the Enantioseparation of 2,2,2-Trifluoro-1-(9-anthryl)-ethanol

| Parameter | Value | Significance |

|---|---|---|

| ΔH (Enantiomer 1) | - | Enthalpy change for the more weakly bound enantiomer. |

| ΔH (Enantiomer 2) | - | Enthalpy change for the more strongly bound enantiomer. |

| ΔΔH | - | Difference in enthalpy between the two enantiomers, indicating the enthalpic contribution to chiral recognition. |

| ΔS (Enantiomer 1) | - | Entropy change for the more weakly bound enantiomer. |

| ΔS (Enantiomer 2) | - | Entropy change for the more strongly bound enantiomer. |

| ΔΔS | - | Difference in entropy between the two enantiomers, indicating the entropic contribution to chiral recognition. |

Note: Specific values are dependent on the chiral stationary phase and mobile phase conditions used in the experiment. The table illustrates the type of data generated.

Supercritical Fluid Chromatography (SFC) for this compound Resolution

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering advantages such as high efficiency, short analysis times, and reduced environmental impact due to the use of carbon dioxide as the primary mobile phase component. researchgate.netnih.gov The resolution of racemic this compound and its trifluoro derivative is a notable application of this technique.

In SFC, a supercritical fluid, typically CO2, is used as the mobile phase, often with a small amount of an organic modifier like an alcohol (e.g., methanol (B129727), ethanol, or isopropanol) to adjust the polarity. jst.go.jpvt.edu The separation of 2,2,2-trifluoro-1-(9-anthryl)ethanol has been successfully demonstrated on various chiral stationary phases. For example, a study described the separation of racemic 2,2,2-trifluoro-1-(9-anthryl)ethanol on a Phenomenex Lux Cellulose-1 column using methanol as a modifier. researchgate.netnih.gov Another example showcased the rapid separation of its enantiomers within approximately 20 seconds on a chip packed with the enantioselective Chiralpak IB-5 stationary phase. jst.go.jp

The choice of the chiral stationary phase and the modifier are crucial for achieving optimal resolution. Pirkle-type CSPs, such as those based on N-(3,5-dinitrobenzoyl)phenylglycine, have been used for the enantioseparation of 2,2,2-trifluoro-1-(9-anthryl)ethanol. vt.edu A study in 1984 reported that using tert-butanol (B103910) as the polar modifier in a hexane mobile phase resulted in better enantioselectivity compared to 2-propanol or ethanol. vt.edu

The efficiency of SFC in resolving these compounds is highlighted by the high resolution and short analysis times achieved. For instance, a resolution value of 11.22 was achieved for 1-(9-anthryl)-2,2,2-trifluoroethanol on a chiral metal-organic framework-based core-shell microsphere composite column. researcher.lifenih.gov

Table 2: SFC Parameters for the Resolution of 2,2,2-Trifluoro-1-(9-anthryl)-ethanol

| Parameter | Conditions | Reference |

|---|---|---|

| Column | RegisCell, 5 µm, 25 cm x 4.6 mm | registech.com |

| Mobile Phase | (75/25) CO₂/IPA | registech.com |

| Flow Rate | 4.0 mL/min | registech.com |

| Temperature | 40 °C | registech.com |

| Pressure | 124 bar | registech.com |

| Detection | UV 254 nm | registech.com |

Gas Chromatography (GC) for Enantiomeric Purity Determination

Gas chromatography (GC) is another valuable technique for determining the enantiomeric purity of volatile chiral compounds. For less volatile compounds, derivatization to increase volatility is a common practice. In the context of this compound and its derivatives, GC methods have been developed for their enantiomeric analysis.

The use of chiral capillary GC columns, often coated with cyclodextrin (B1172386) derivatives (DEX columns), allows for the direct separation of enantiomers without the need for derivatization. gcms.cz These columns separate enantiomers based on the formation of transient diastereomeric inclusion complexes. gcms.cz The enantiomeric excess (e.e.) of a sample can be determined by comparing the peak areas of the two enantiomers in the chromatogram.

For compounds that are not directly suitable for GC analysis, derivatization with a chiral reagent can be employed. A study demonstrated the use of (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol as a derivatizing reagent for the quantification of S(+) and R(-) ibuprofen (B1674241) enantiomers using gas chromatography-mass spectrometry (GC-MS). This method proved to be highly sensitive and specific. sigmaaldrich.comsigmaaldrich.com

The enantiomeric purity of commercially available (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol and its (R)-(-) counterpart is often specified as ≥ 99% as determined by GC, highlighting the reliability of this technique for quality control. chemimpex.comchemimpex.com

Spectroscopic Techniques for Enantiomeric Excess Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents (CSAs), provides a powerful and non-destructive method for the determination of enantiomeric excess (e.e.). acs.org This technique relies on the principle that when a racemic mixture is dissolved in a solution containing a chiral solvating agent, transient diastereomeric complexes are formed. acs.org These diastereomeric complexes have different magnetic environments, leading to separate signals for the two enantiomers in the NMR spectrum.

2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE), often referred to as Pirkle's alcohol, is a widely used and effective chiral solvating agent in NMR spectroscopy for determining the enantiomeric excess of a broad range of chiral compounds, including amines, sulfoxides, lactones, and alcohols. sigmaaldrich.comrsc.org Its effectiveness stems from its ability to form diastereomeric complexes with enantiomers through hydrogen bonding and π-π stacking interactions. jocpr.com

The presence of the trifluoromethyl group in TFAE enhances its acidity and ability to act as a hydrogen bond donor, while the large, planar anthryl group provides a site for π-π interactions. These interactions lead to sufficient differences in the chemical shifts (Δδ) of the corresponding protons or other nuclei of the two enantiomers, allowing for their distinct observation and quantification. The integration of these separated signals in the NMR spectrum directly corresponds to the ratio of the enantiomers in the mixture, from which the e.e. can be calculated.

TFAE has been successfully employed in numerous studies for e.e. determination. For example, it was used to determine the enantiomeric purity of trans-ketolase products and to resolve the NMR signals of the enantiotopic protons of 1-(3-nitrophenyl)ethyl thiobenzoate. rsc.orgnih.gov Studies have also explored the use of TFAE for the direct e.e. determination of drugs like mexiletine, where it was found to give the best results among several tested CSAs. tandfonline.com While ¹H NMR is commonly used, ¹³C NMR with TFAE as a CSA has also been shown to be a simple and highly quantitative method for enantiodiscrimination, especially in cases where ¹H NMR signals overlap. researchgate.netmdpi.com

The effectiveness of TFAE as a CSA can be influenced by factors such as the solvent, temperature, and the concentration of both the analyte and the CSA. mdpi.comnih.gov Apolar solvents like chloroform-d (B32938) (CDCl3) are often used as they promote the hydrogen bonding necessary for complex formation. researchgate.netmdpi.com

The mechanism of chiral recognition by 2,2,2-trifluoro-1-(9-anthryl)ethanol in NMR spectroscopy is based on the formation of transient, non-covalent diastereomeric solvates between the CSA and the enantiomers of the analyte. The primary interaction driving this association is hydrogen bonding between the hydroxyl group of TFAE and a Lewis basic site (e.g., an oxygen or nitrogen atom) on the analyte. jocpr.comresearchgate.net

In addition to hydrogen bonding, π-π stacking interactions between the electron-rich anthracene (B1667546) ring of TFAE and an aromatic or other π-system in the analyte play a crucial role. These interactions help to create a more defined and rigid structure for the diastereomeric complex, enhancing the difference in the magnetic environment experienced by the nuclei of the two enantiomers.

The combination of these interactions leads to a "three-point interaction" model, which is often invoked to explain high levels of enantioselectivity. However, even "two-point" interactions can be sufficient for chiral recognition. researchgate.net The observed chemical shift non-equivalence (anisochrony) in the NMR spectrum is a time-averaged result of the rapid equilibrium between the free and complexed states of the enantiomers.

The structure of the diastereomeric complex dictates which protons on the analyte will exhibit the largest chemical shift differences. Protons located closer to the chiral center and the sites of interaction with the CSA are generally more affected. The trifluoromethyl group of TFAE, in addition to increasing the acidity of the hydroxyl proton, can also contribute to the anisotropic environment of the complex.

Studies using perdeuterated TFAE, which lacks interfering ¹H NMR signals, have further elucidated the chiral induction effects on both ¹H and ¹³C NMR spectra, confirming the behavior is similar to the standard TFAE but with improved clarity in the experiments. researchgate.netscilit.com The analysis of these diastereomeric solvates, sometimes supported by computational modeling, provides valuable insights into the specific intermolecular forces governing chiral recognition. researchgate.net

Application of 2,2,2-Trifluoro-1-(9-anthryl)ethanol as a Chiral Solvating Agent for Enantiomeric Excess (e.e.) Determination

Application of Chiral Shift Reagents (CSRs) in 1H NMR

The use of chiral shift reagents (CSRs) in Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful method for the determination of enantiomeric purity and the assignment of absolute configuration. wikipedia.org 2,2,2-Trifluoro-1-(9-anthryl)ethanol, a derivative of this compound often referred to as Pirkle's alcohol, is a widely utilized chiral solvating agent (CSA) for this purpose. wikipedia.org

When added to a solution of a racemic mixture, Pirkle's alcohol forms transient diastereomeric complexes with the enantiomers of the analyte. wikipedia.org This interaction leads to different magnetic environments for the corresponding protons in each enantiomer, resulting in separate signals in the ¹H NMR spectrum. The key to this differentiation lies in the structural features of the reagent. The anthryl group provides π-π stacking interactions, while the trifluoromethyl group enhances the acidity of the hydroxyl proton, facilitating hydrogen bonding. researchgate.net

For instance, in the analysis of cis-4,5-dihydro-4-methyl-5-phenyl-2-oxazolamine, significant enantiomeric shift differences were observed for the ortho aryl protons when using (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol as a chiral solvating agent. tandfonline.com This allowed for the direct determination of the optical purity of the sample. tandfonline.com Similarly, the absolute configuration of lactones has been successfully determined using this chiral alcohol, where the nature of the time-averaged NMR spectral differences of the diastereomeric solvates serves as a reliable guide. researchgate.net

The effectiveness of 2,2,2-trifluoro-1-(9-anthryl)ethanol as a chiral solvating agent has been demonstrated with a variety of compounds, including amino acid derivatives, amino alcohols, and other amines. researchgate.netacs.org To eliminate interference from the reagent's own signals in the ¹H NMR spectrum, a perdeuterated version of 2,2,2-trifluoro-1-(9-anthryl)ethanol has been synthesized, further enhancing its utility in chiral recognition experiments. researchgate.netscilit.com

Table 1: Application of 2,2,2-Trifluoro-1-(9-anthryl)ethanol as a Chiral Solvating Agent in ¹H NMR

| Analyte Class | Observed Effect | Reference |

| cis-4,5-Dihydro-4-methyl-5-phenyl-2-oxazolamine | Enantiomeric shift differences of ortho aryl protons | tandfonline.com |

| Lactones | Determination of absolute configuration | researchgate.net |

| Amino acid derivatives | Enantiodifferentiation | acs.org |

| Amino alcohols | Enantiodifferentiation | researchgate.net |

| Amines | Enantiodifferentiation | researchgate.net |

| Chiral anti-diastereoisomer | Splitting of H-10 signal into diastereotopic singlets | researchgate.net |

Electronic Circular Dichroism (ECD) Spectroscopy for Stereochemical Elucidation and Purity Assessment

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that provides valuable information about the stereochemistry of chiral molecules. researchgate.net It measures the differential absorption of left and right circularly polarized light by a sample. dokumen.pub For molecules containing a suitable chromophore, ECD can be a powerful tool for assigning the absolute configuration and assessing enantiomeric purity. researchgate.net

In the context of this compound and its derivatives, the anthracene moiety serves as an excellent chromophore. The interaction of chiral analytes with chiral derivatives of this compound can induce a measurable ECD spectrum, even if the analyte itself is ECD-silent. This principle is utilized in the development of chiroptical probes. researchgate.net

Research has shown that the stereochemical properties of chiral "tweezer" dications, which consist of a chiral core with two cation arms containing aromatic systems, can be characterized using ECD spectroscopy. unimi.itresearchgate.net These tweezers can act as chiral selectors, and their interaction with chiral probes like 2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE) can be studied using ECD to understand the stereochemical aspects of the recognition process. unimi.it

The assignment of absolute configuration is often achieved by comparing the experimentally measured ECD spectrum with spectra predicted through quantum chemical calculations. This combined experimental and theoretical approach has been successfully applied to determine the absolute configuration of various complex molecules. dokumen.pub For instance, the absolute configuration of bisphenylene 1,1'-binaphthyl-based phosphoramidites was determined by comparing experimental VCD, IR, and ECD spectra with calculated data.

Electrochemical Enantiodiscrimination Studies

Electrochemical methods offer a sensitive and often simpler alternative for the analysis of chiral compounds. The development of chiral selectors and probes based on this compound has been a key focus in this area.

Chiral Voltammetry Using this compound Derivatives as Chiral Probes or Selectors

Chiral voltammetry is an electrochemical technique that aims to differentiate between the enantiomers of a chiral analyte based on differences in their electrochemical behavior, such as their oxidation or reduction potentials. unimi.it This can be achieved by using a chiral electrode surface or, more commonly, by performing the experiment in a chiral environment. unimi.it

Derivatives of this compound, particularly 2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE), have been successfully employed as chiral electroactive probes in these studies. unimi.itresearchgate.net In combination with chiral selectors, such as chiral ionic liquids (CILs) or chiral tweezers, the enantiomers of TFAE can exhibit different electrochemical responses. unimi.itresearchgate.net For example, preliminary tests using TFAE as a chiral probe with biobased chiral tweezers have shown promising results for enantioselective electroanalysis. unimi.itresearchgate.netresearchgate.net These studies have demonstrated statistically significant potential differences for the enantiomers of the chiral probes, which is a desirable outcome in chiral voltammetry. researchgate.net

The effectiveness of this approach relies on the formation of diastereomeric complexes between the chiral selector and the enantiomers of the chiral probe at the electrode-solution interface. The different stabilities and orientations of these complexes lead to the observed differences in the voltammetric signals.

Design and Evaluation of Chiral Electroactive Tweezers

Chiral electroactive tweezers are molecules designed to bind a guest molecule between two "arms," creating a well-defined chiral pocket. unimi.it These tweezers often incorporate electroactive groups and are designed to exhibit enantioselective binding towards chiral guests.

A recent area of research involves the development of chiral tweezers based on biobased scaffolds like isomannide (B1205973) and isosorbide. unimi.itresearchgate.net These scaffolds provide a rigid and well-defined chiral backbone. The arms of the tweezers can be functionalized with aromatic systems and heteroatoms to enhance their interaction with guest molecules through various non-covalent forces, such as π-π stacking, hydrogen bonding, and dipole-dipole interactions. researchgate.net

The electrochemical and stereochemical properties of these chiral tweezers are thoroughly characterized, often using techniques like cyclic voltammetry and Electronic Circular Dichroism (ECD) spectroscopy. unimi.itresearchgate.net Their ability to act as chiral selectors is then evaluated in chiral voltammetry experiments using chiral electroactive probes like 2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE). unimi.itresearchgate.net The successful enantiodiscrimination observed in these studies highlights the potential of these biobased chiral tweezers as effective selectors for enantioselective electroanalysis. unimi.itresearchgate.net

Applications of 1 9 Anthryl Ethanol and Its Chiral Derivatives in Asymmetric Processes and Materials Science

Asymmetric Synthesis and Catalysis

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the biological activity of a molecule can be highly dependent on its stereochemistry. wikipedia.org Chiral derivatives of 1-(9-anthryl)ethanol have emerged as valuable tools in achieving high levels of stereocontrol in chemical reactions.

Role as Chiral Auxiliaries in Stereoselective Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org The chiral this compound moiety has been successfully employed as a chiral auxiliary, guiding the formation of a desired stereoisomer. For instance, derivatives of 9-anthrylcarbinol have been utilized as chiral auxiliaries in asymmetric Diels-Alder reactions. capes.gov.br However, studies have shown that while cycloadditions with 9-methoxyethyl anthracene (B1667546) can proceed with high diastereoselectivity, those with this compound itself may result in lower selectivity. acs.orgresearchgate.net This highlights the importance of the specific derivative used. Polyether derivatives of 9-anthryl ethanol, for example, have demonstrated highly diastereoselective Diels-Alder additions with reagents like maleic anhydride. tandfonline.com The stereochemical course of these reactions can be influenced by factors such as hydrogen bonding. rsc.org

Development of Chiral Ligands Incorporating the Anthryl-Ethanol Moiety

Chiral ligands are crucial components of asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that influences the stereochemical outcome of a catalyzed reaction. The this compound framework has been integrated into the design of various chiral ligands. These ligands are then used to prepare chiral metal-organic frameworks (MOFs) and other catalytic systems. frontiersin.orgnih.gov For example, chiral MOFs have been synthesized using ligands derived from 1-(9-anthryl)-2,2,2-trifluoroethanol. frontiersin.org These materials can exhibit catalytic activity and are explored for their potential in enantioselective transformations.

Contributions to Enantioselective Catalytic Transformations

The enantioselective reduction of prochiral 9-anthryl ketones to their corresponding chiral alcohols, including this compound, can be achieved with high enantiomeric excess. researchgate.netcapes.gov.br This transformation is a key step in accessing these valuable chiral building blocks. Furthermore, derivatives of this compound have been utilized in catalytic reactions. For instance, helicenoidal frameworks incorporating a 4-(dimethylamino)pyridine (DMAP) unit have been used as catalysts in the kinetic resolution of secondary alcohols, achieving high selectivity factors for substrates like this compound. bham.ac.uk Its trifluoro-derivative, 2,2,2-trifluoro-1-(9-anthryl)ethanol (B3022025), has been used in iodine-catalyzed Friedel-Crafts benzylation reactions to synthesize chiral indole-aniline derivatives with good to excellent yields.

Advanced Materials for Separation and Sensing

The unique structural and photophysical properties of the anthryl group make this compound and its derivatives attractive candidates for the development of advanced materials with applications in chiral recognition and separation. cymitquimica.com

Integration of this compound into Chiral Sensing Platforms

Chiral sensing, or the ability to detect and distinguish between enantiomers, is critical in many areas, including pharmaceutical quality control and biological studies. Derivatives of this compound, particularly the trifluorinated analogue known as Pirkle's alcohol, are widely used as chiral solvating agents in nuclear magnetic resonance (NMR) spectroscopy for the determination of enantiomeric purity. chemimpex.comrsc.orgmdpi.com The mechanism involves the formation of transient diastereomeric complexes with the analyte, which leads to distinct signals in the NMR spectrum for each enantiomer. The large aromatic surface of the anthryl group and the presence of the trifluoromethyl group enhance the discriminatory power of these agents. mdpi.com

Recent research has focused on incorporating these moieties into more complex chemosensory systems. For example, chiral porphyrins have been used in conjunction with racemic 1-(9-anthryl)-2,2,2-trifluoroethanol to demonstrate chiral recognition through ¹H NMR shift experiments. mdpi.com Furthermore, propeller-shaped chiral Co(III)3Y(III) complexes have been developed as 19F NMR chemosensory platforms for the successful sensing and discrimination of chiral analytes. acs.orgnih.govresearchgate.net

The following table summarizes the application of this compound derivatives in chiral sensing:

| Sensing Platform | Analyte Type | Detection Method | Key Feature of Anthryl Derivative |

| Pirkle's Alcohol | Wide variety of chiral compounds | NMR Spectroscopy | Forms transient diastereomeric complexes |

| Chiral Porphyrins | Racemic 1-(9-anthryl)-2,2,2-trifluoroethanol | ¹H NMR Spectroscopy | Acts as a chiral host for the analyte |

| Co(III)3Y(III) Complexes | Chiral and non-chiral amino alcohols and acids | 19F NMR Spectroscopy | Component of the chiral sensory system |

Development of Chiral Separating Agents and Support Materials for Industrial-Scale Applications

The separation of enantiomers on an industrial scale is a significant challenge. Materials incorporating this compound derivatives are being developed as chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). acs.orgnih.gov These CSPs can selectively interact with one enantiomer more strongly than the other, leading to their separation.

Chiral metal-organic frameworks (MOFs) are a promising class of materials for chiral separations. frontiersin.orgnih.gov In one study, a chiral Cd-MOF was used as a stationary phase to separate various racemates, including 1-(9-anthryl)-2,2,2-trifluoroethanol. nih.gov The performance of such separations is detailed in the table below, which shows the retention factors, separation factors, and resolution for different racemates on a Cd-MOF column.

| Racemate | Mobile Phase (v/v) | Retention Factor (k₁') | Separation Factor (α) | Resolution (Rs) |

| 1-(1-naphthyl)ethanol | hexane (B92381)/DCM (1:1) | 1.26 | 5.7 | 4.55 |

| 1-(9-anthryl)-2,2,2-trifluoroethanol | hexane/DCM (4:1) | 1.40 | 1.30 | 0.52 |

| 1,1′-bi-2-naphthol | hexane/DCM (2:1) | 0.68 | 2.24 | 1.76 |

| 1-(4-chlorophenyl)ethanol | hexane/DCM (1:1) | 1.04 | 2.82 | 1.26 |

| Benzoin | hexane/DCM (1:1) | 1.06 | 1.4 | 0.62 |

| trans-stilbene oxide | hexane/DCM (1:2) | 1.32 | 1.38 | 0.59 |

| Hydrobenzoin | hexane/DCM (4:1) | 1.49 | 1.28 | 0.42 |

| Praziquantel | hexane/DCM (2:3) | 1.50 | 1.27 | 0.46 |

| Warfarin sodium | hexane/DCM (1:2) | 0.31 | 5.40 | 0.54 |

Data adapted from Zhang et al., 2016b. nih.gov

While some racemates showed excellent separation, others, including 1-(9-anthryl)-2,2,2-trifluoroethanol, displayed peak overlap, indicating that the optimization of the stationary phase and mobile phase is crucial for effective separation. nih.gov

Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry focuses on chemical systems composed of multiple discrete molecules bound together by non-covalent interactions. mdpi.comresearchgate.net These interactions, which include hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic forces, are the foundation of molecular recognition, where a host molecule selectively binds to a specific guest molecule. mdpi.comresearchgate.net The anthryl group within this compound and its derivatives makes it a valuable component in studying and creating such systems. Its large, planar aromatic surface is ideal for π-π stacking interactions, while the hydroxyl group can participate in hydrogen bonding. tubitak.gov.tr These features allow for the construction of well-defined host-guest complexes and provide a platform for investigating the subtle forces that govern chiral recognition.

Investigation of Stereoselective Binding Phenomena with Chiral Hosts

The chiral nature of this compound and, more prominently, its fluorinated analogue, 2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE), makes them excellent probes for investigating stereoselective binding. These molecules can act as either the chiral guest being recognized or the chiral host (selector) that recognizes other enantiomers.

As a chiral guest, racemic 1-(9-anthryl)-2,2,2-trifluoroethanol has been used to test the enantiomeric discrimination capabilities of complex host molecules. For instance, chiral bis-metalloporphyrins have been shown to be effective NMR shift agents for resolving the enantiomers of racemic TFAE. mdpi.com In the presence of a chiral iodo-Rh(III)-porphyrin in deuterated benzene, the signals for the enantiomers of TFAE become distinct in the ¹H NMR spectrum, demonstrating clear stereoselective binding between the porphyrin host and the anthryl-ethanol guest. mdpi.com

More commonly, TFAE is employed as a chiral solvating agent (CSA) in NMR spectroscopy to determine the enantiomeric excess of a wide range of chiral molecules. chemimpex.comrsc.org In this role, TFAE acts as the host. It forms transient, diastereomeric host-guest complexes with the enantiomers of a solute (the guest). researchgate.net The different spatial arrangements of these diastereomeric complexes lead to observable differences in the chemical shifts of the guest's nuclei in the NMR spectrum, a phenomenon known as enantiomeric discrimination. researchgate.netresearchgate.net The effectiveness of TFAE as a CSA is attributed to the combined effects of the 9-anthryl group, which provides π-π stacking interactions and enhances methine acidity, and the trifluoromethyl group, which increases the acidity of the hydroxyl proton for hydrogen bonding. The perdeuterated version of TFAE has also been synthesized to create a CSA that does not produce interfering signals in ¹H and ¹³C NMR spectroscopy, thereby improving the clarity of chiral recognition experiments. researchgate.net

| Chiral Guest Analyte | Chiral Host/Solvating Agent | Observation Method | Finding |

| Racemic 1-(9-Anthryl)-2,2,2-trifluoroethanol | Chiral iodo-Rh(III)-porphyrin VI | ¹H NMR Spectroscopy | The host induces significant chemical shift differences between the signals of the (R) and (S) enantiomers of the guest, indicating strong stereoselective recognition. mdpi.com |

| Racemic Amides | (S)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | ¹H, ¹³C, ¹⁹F NMR | The energy differences between the transient diastereomeric complexes are sufficient to cause diastereomeric discrimination in NMR spectra, particularly for ¹⁹F and ¹³C nuclei. researchgate.net |

| Racemic Lactones | (S)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | ¹H NMR Spectroscopy | The CSA allows for the determination of enantiomeric composition and the assignment of absolute configuration of the lactones through a proposed solvation model. rsc.org |

| Racemic N-3,5-dinitrobenzoylphenylglycine methyl ester | Isomannide-derived Carbamate (B1207046) | ¹H NMR Spectroscopy | While the isomannide-derived CSA successfully resolved the enantiomers of the dinitrobenzoylphenylglycine derivative, it failed to discriminate the enantiomers of 2,2,2-trifluoro-1-(9-anthryl)ethanol. acs.org |

| Racemic Molecular Cage (4MP-HTMC) | (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol | ¹H NMR Spectroscopy | The addition of the CSA caused a pronounced splitting of proton peaks in the NMR spectrum of the racemic molecular cage, confirming the presence of both enantiomers. nih.gov |

Design of Chiral Recognition Receptors Incorporating Anthryl-Ethanol Units